molecular formula C13H7F3N2O4S3 B591858 3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole CAS No. 946499-88-3

3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole

Cat. No. B591858
CAS RN: 946499-88-3
M. Wt: 408.384
InChI Key: GJBRKLVHIOIDHV-UHFFFAOYSA-N
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Description

3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole, also known as 3T5T1, is an organic compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as thienylsulfonylmethyl oxadiazoles, which are characterized by the presence of a sulfur-containing heterocyclic ring. 3T5T1 has been used in a variety of research applications, including as a model compound for studying the mechanisms of action of pharmaceutical drugs and as a potential therapeutic agent for the treatment of certain diseases.

Scientific Research Applications

3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanisms of action of pharmaceutical drugs, as a potential therapeutic agent for the treatment of certain diseases, and as a tool for understanding the structure-activity relationships of biologically active molecules. It has also been used in the development of new drug delivery systems, and as a tool for the study of protein-protein interactions.

Mechanism Of Action

The mechanism of action of 3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole is not yet fully understood. However, it is believed to act as a modulator of protein-protein interactions, by binding to specific amino acid residues in proteins and altering their conformation. It has also been suggested that it may act as an inhibitor of certain enzymes, by binding to their active sites and preventing their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole are not yet fully known. However, it has been suggested that it may have anti-inflammatory, anti-proliferative, and anti-apoptotic effects. It has also been speculated that it may have potential applications in the treatment of certain types of cancer and neurological disorders.

Advantages And Limitations For Lab Experiments

3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its structure is relatively stable, making it suitable for use in long-term experiments. Furthermore, its small size and low molecular weight make it suitable for use in high-throughput screening assays. However, it has certain limitations, such as its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the use of 3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole. One potential direction is the development of new drug delivery systems based on the compound. Another potential direction is the development of new therapeutic agents based on the compound. Additionally, further research into the mechanism of action and biochemical and physiological effects of 3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole could lead to new applications for the compound. Finally, further research into the structure-activity relationships of 3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole could lead to the development of new compounds with similar properties.

Synthesis Methods

3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole can be synthesized in a two-step process. The first step involves the reaction of 5-trifluoroacetyl-thien-2-yl-1,2,4-oxadiazole with 2-thienylsulfonylmethyl chloride in the presence of a base such as triethylamine. This reaction yields 3-[(2-thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole. The second step involves the reduction of the oxadiazole ring with sodium borohydride, which yields the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole involves the reaction of a thienylsulfonylmethyl derivative with a trifluoroacetylthienyl derivative, followed by cyclization to form the oxadiazole ring.", "Starting Materials": [ "2-Thiophenemethanol", "Sulfonyl chloride", "Trifluoroacetic anhydride", "Thiophene-2-carboxylic acid", "Hydrazine hydrate" ], "Reaction": [ "2-Thiophenemethanol is reacted with sulfonyl chloride to form 2-(thiophen-2-ylsulfonyl)ethanol", "2-(thiophen-2-ylsulfonyl)ethanol is then reacted with trifluoroacetic anhydride to form 3-[(2-Thienylsulfonyl)methyl]-5-trifluoroacetyl-thiophene-2-carboxylic acid", "The acid is then reacted with hydrazine hydrate to form 3-[(2-Thienylsulfonyl)methyl]-5-trifluoroacetyl-thiophene-2-carboxylic acid hydrazide", "Cyclization is achieved by reacting the hydrazide with phosphorous oxychloride to form 3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole" ] }

CAS RN

946499-88-3

Product Name

3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole

Molecular Formula

C13H7F3N2O4S3

Molecular Weight

408.384

IUPAC Name

2,2,2-trifluoro-1-[5-[3-(thiophen-2-ylsulfonylmethyl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethanone

InChI

InChI=1S/C13H7F3N2O4S3/c14-13(15,16)11(19)7-3-4-8(24-7)12-17-9(18-22-12)6-25(20,21)10-2-1-5-23-10/h1-5H,6H2

InChI Key

GJBRKLVHIOIDHV-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)S(=O)(=O)CC2=NOC(=N2)C3=CC=C(S3)C(=O)C(F)(F)F

synonyms

2,2,2-Trifluoro-1-[5-[3-[(2-thienylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl]-2-thienyl]-ethanone

Origin of Product

United States

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